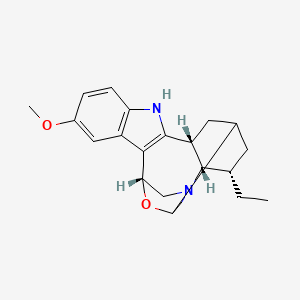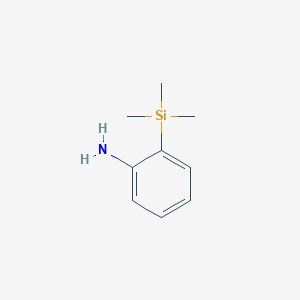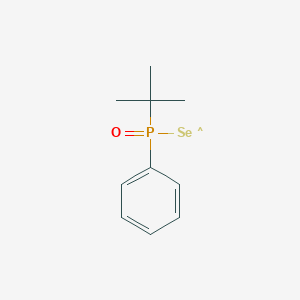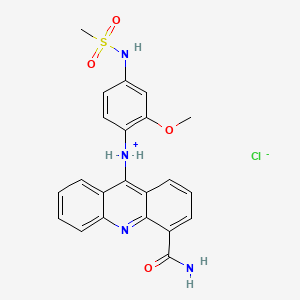
4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the trifluoromethyl group and the o-tolyl group in this compound may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Amino Group: Amination reactions using suitable amines and catalysts.
Attachment of the o-Tolyl Group: This can be done via Friedel-Crafts alkylation or other aromatic substitution reactions.
Incorporation of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions can target the quinazolinone core or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its unique chemical properties, including its reactivity and stability. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, such as enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-amino-3-(o-tolyl)-2-(alpha,alpha,alpha-trifluoromethyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, known for their unique chemical properties.
Uniqueness
The combination of the quinazolinone core, the amino group, the o-tolyl group, and the trifluoromethyl group makes this compound unique. It may exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
73832-08-3 |
|---|---|
Formule moléculaire |
C16H12F3N3O |
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
6-amino-3-(2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12F3N3O/c1-9-4-2-3-5-13(9)22-14(23)11-8-10(20)6-7-12(11)21-15(22)16(17,18)19/h2-8H,20H2,1H3 |
Clé InChI |
GQJNMFMFTRRMLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)N)N=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


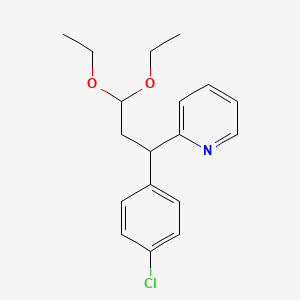

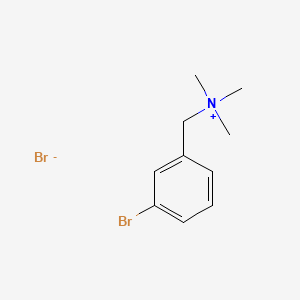

![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)
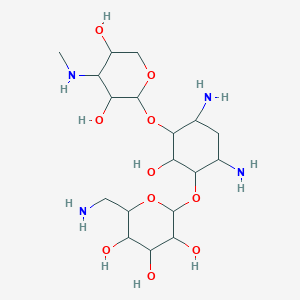
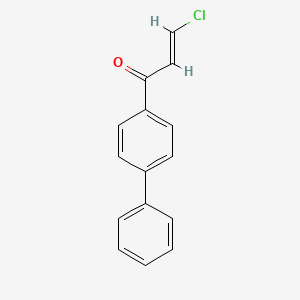
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
